molecular formula C7H13F3N2 B13459234 3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine

3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine

Cat. No.: B13459234
M. Wt: 182.19 g/mol
InChI Key: XBVGOULASRFDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine is a chemical compound that features a trifluoromethyl group and a pyrrolidine ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

3,3,3-trifluoro-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)6(5-11)12-3-1-2-4-12/h6H,1-5,11H2

InChI Key

XBVGOULASRFDMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine typically involves the reaction of 3,3,3-trifluoro-2-bromo-1-propanamine with pyrrolidine under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran or dimethylformamide, and a base like potassium carbonate is used to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the trifluoromethyl group.

    1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Contains a trifluoromethyl group but has a pyridine ring instead of a pyrrolidine ring.

Uniqueness

3,3,3-Trifluoro-2-(pyrrolidin-1-YL)propan-1-amine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.